2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 689262-70-2
Cat. No.: VC7689298
Molecular Formula: C23H20F3N3O2S2
Molecular Weight: 491.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689262-70-2 |
|---|---|
| Molecular Formula | C23H20F3N3O2S2 |
| Molecular Weight | 491.55 |
| IUPAC Name | 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H20F3N3O2S2/c1-14-11-18-20(33-14)21(31)29(12-15-7-3-2-4-8-15)22(28-18)32-13-19(30)27-17-10-6-5-9-16(17)23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30) |
| Standard InChI Key | CLWBHQDOMGPENK-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4 |
Introduction
The compound "2-({3-Benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide" belongs to the thieno[3,2-d]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. These scaffolds are structurally related to purines and exhibit promising pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis Pathways
The synthesis of thieno[3,2-d]pyrimidines typically involves:
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Cyclization of thiophene derivatives with guanidine or urea derivatives.
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Introduction of functional groups through nucleophilic substitution or cross-coupling reactions.
For this compound:
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The benzyl and methyl substitutions are introduced during cyclization.
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The sulfanyl-acetamide moiety is added via thiol-mediated nucleophilic substitution.
Biological Activities
Thieno[3,2-d]pyrimidines exhibit significant biological activities due to their ability to interact with enzymes and receptors. The specific compound in focus shows potential in the following areas:
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have been identified as effective inhibitors of enzymes like EZH2 (Enhancer of Zeste Homolog 2), which plays a role in cancer progression. Structural analogs have demonstrated IC50 values in the micromolar range against lymphoma and leukemia cell lines .
Antimicrobial Potential
Thieno[3,2-d]pyrimidines are known for their broad-spectrum antimicrobial activity against bacterial and fungal strains due to their ability to disrupt DNA synthesis .
Analytical Characterization
Key techniques used for characterization include:
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Nuclear Magnetic Resonance (NMR): Confirms molecular structure through chemical shifts.
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Proton NMR (H NMR): Identifies aromatic and aliphatic protons.
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Carbon NMR (C NMR): Verifies carbon environments within the molecule.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Example: Molecular ion peak corresponding to the formula .
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Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorption bands.
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Notable peaks include stretching (~1650 cm) and stretching (~1200 cm).
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Applications in Drug Development
This compound's unique structure makes it an attractive candidate for drug development:
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Anticancer Drugs: Potential EZH2 inhibitors for hematological malignancies.
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Anti-inflammatory Agents: Targeting enzymes like 5-LOX or COX pathways.
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Antimicrobial Therapies: Broad-spectrum agents against resistant strains.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~462.45 g/mol |
| Core Scaffold | Thieno[3,2-d]pyrimidine |
| Key Substituents | Benzyl, Methyl, Trifluoromethylphenyl |
| Biological Targets | EZH2 enzyme; 5-lipoxygenase |
| Analytical Techniques | NMR, MS, IR |
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